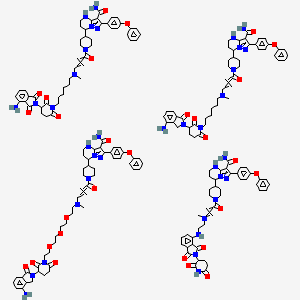
(2-Diphenylphosphanyl-1,2-diphenylethyl)azanium;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it valuable in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE typically involves the reaction of (1R,2R)-1,2-diphenylethylenediamine with diphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired enantioselectivity and yield.
化学反応の分析
Types of Reactions
(1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often as a ligand in catalytic systems.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution. Reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the phosphine group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
科学的研究の応用
(1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral ligand in asymmetric catalysis, it is used to induce enantioselectivity in various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control of stereochemistry is essential.
作用機序
The mechanism by which (1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic systems, creating a chiral environment that favors the formation of one enantiomer over the other. This enantioselectivity is achieved through steric and electronic interactions between the ligand, the metal center, and the substrate.
類似化合物との比較
Similar Compounds
- (S)-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)
- ®-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)
- ®-SEGPHOS (®-5,5’-bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole)
Uniqueness
Compared to similar compounds, (1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE offers unique advantages in terms of its ability to induce high enantioselectivity in a wide range of reactions. Its rigid structure and specific electronic properties make it particularly effective in asymmetric catalysis, distinguishing it from other chiral phosphine ligands.
特性
分子式 |
C26H25BF4NP |
|---|---|
分子量 |
469.3 g/mol |
IUPAC名 |
(2-diphenylphosphanyl-1,2-diphenylethyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C26H24NP.BF4/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20,25-26H,27H2;/q;-1/p+1 |
InChIキー |
VCXXYLCJWHJFSW-UHFFFAOYSA-O |
正規SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
![[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387276.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)

![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13387325.png)
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B13387328.png)

